(R)-1,1'-binaphthyl-2,2'-disulfonamide
Overview
Description
®-1,1’-binaphthyl-2,2’-disulfonamide is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in asymmetric synthesis and catalysis. The presence of two naphthyl groups and two sulfonamide groups in its structure contributes to its versatility and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-binaphthyl-2,2’-disulfonamide typically involves the resolution of racemic 1,1’-binaphthyl-2,2’-disulfonamide using chiral resolving agents. One common method is the use of chiral amines to form diastereomeric salts, which can then be separated by crystallization. The desired enantiomer is then recovered by acidification.
Industrial Production Methods
In an industrial setting, the production of ®-1,1’-binaphthyl-2,2’-disulfonamide may involve large-scale resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
®-1,1’-binaphthyl-2,2’-disulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
®-1,1’-binaphthyl-2,2’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatography.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ®-1,1’-binaphthyl-2,2’-disulfonamide exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-binaphthyl-2,2’-diamine
- 1,1’-binaphthyl-2,2’-dicarboxylic acid
- 1,1’-binaphthyl-2,2’-diol
Uniqueness
®-1,1’-binaphthyl-2,2’-disulfonamide is unique due to its dual sulfonamide groups, which enhance its solubility and reactivity compared to other binaphthyl derivatives. This makes it particularly effective in catalysis and as a chiral ligand in asymmetric synthesis.
Properties
IUPAC Name |
1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMEMIQVSTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245748-66-6, 1187629-41-9 | |
Record name | 1245748-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1187629-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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